molecular formula C9H8O B592607 trans-Cinnamaldehyde-d5 CAS No. 1304632-52-7

trans-Cinnamaldehyde-d5

Cat. No. B592607
CAS RN: 1304632-52-7
M. Wt: 137.193
InChI Key: KJPRLNWUNMBNBZ-UVQGXXJBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of trans-Cinnamaldehyde-d5 involves various methods. One such method is the resin bed adsorption method, which is cost-effective and has a lower batch time . Another method involves the aldol condensation of benzaldehyde and acetaldehyde .


Molecular Structure Analysis

The structure of trans-Cinnamaldehyde-d5 is planar due to the conjugation of the π-electron system . This conjugation causes a change in the typical carbon–carbon bond lengths .


Chemical Reactions Analysis

Trans-Cinnamaldehyde-d5 has been shown to have remarkable antimicrobial and antibiotic-potentiating activities . It has the ability to resensitize microbial strains to drugs and increase the efficacy of different antibiotics .


Physical And Chemical Properties Analysis

Trans-Cinnamaldehyde-d5 has a molecular weight of 137.19 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 1 . Its rotatable bond count is 2 . The exact mass is 137.088898604 g/mol .

Mechanism of Action

The mechanism of action of trans-Cinnamaldehyde-d5 involves its ability to interact with various cellular targets, leading to changes in cellular signaling pathways and physiological responses . One of the main mechanisms of action is its ability to disrupt the cell membrane of microorganisms, leading to their death .

Safety and Hazards

Trans-Cinnamaldehyde-d5 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified under flammable liquids, acute dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, skin sensitization, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .

properties

{ "Design of the Synthesis Pathway": "The synthesis of trans-Cinnamaldehyde-d5 can be achieved through the deuteration of trans-Cinnamaldehyde.", "Starting Materials": [ "trans-Cinnamaldehyde", "Deuterium oxide (D2O)", "Sodium hydroxide (NaOH)", "Sodium borohydride (NaBH4)", "Deuterium gas (D2)" ], "Reaction": [ "Dissolve trans-Cinnamaldehyde in D2O", "Add NaOH to the solution to adjust the pH to 12", "Add NaBH4 to the solution to reduce the aldehyde group to an alcohol group", "Bubble D2 gas through the solution to replace the hydrogen atoms with deuterium atoms", "Acidify the solution to pH 2 to convert the alcohol group back to an aldehyde group", "Extract the trans-Cinnamaldehyde-d5 from the solution using a suitable solvent" ] }

CAS RN

1304632-52-7

Molecular Formula

C9H8O

Molecular Weight

137.193

IUPAC Name

(E)-3-(2,3,4,5,6-pentadeuteriophenyl)prop-2-enal

InChI

InChI=1S/C9H8O/c10-8-4-7-9-5-2-1-3-6-9/h1-8H/b7-4+/i1D,2D,3D,5D,6D

InChI Key

KJPRLNWUNMBNBZ-UVQGXXJBSA-N

SMILES

C1=CC=C(C=C1)C=CC=O

synonyms

(2E)-3-Phenyl-2-propenal-d5;  (E)-3-Phenyl-2-propenal-d5;  (E)-Cinnamaldehyde-d5;  (E)-3-Phenylacrolein-d5;  (E)-3-Phenylprop-2-en-1-al-d5;  (E)-3-Phenylprop-2-enal-d5;  (E)-3-Phenylprop-2-enone-d5;  (E)-3-Phenylpropenal-d5;  (E)-Cinnamaldehyde-d5;  E-Cinnamy

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.